molecular formula C8H8N2 B8668462 Dihydroquinazoline CAS No. 53378-34-0

Dihydroquinazoline

Cat. No. B8668462
CAS RN: 53378-34-0
M. Wt: 132.16 g/mol
InChI Key: NTURVSFTOYPGON-UHFFFAOYSA-N
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Description

Dihydroquinazoline is a member of quinazolines.

properties

CAS RN

53378-34-0

Molecular Formula

C8H8N2

Molecular Weight

132.16 g/mol

IUPAC Name

1,2-dihydroquinazoline

InChI

InChI=1S/C8H8N2/c1-2-4-8-7(3-1)5-9-6-10-8/h1-5,10H,6H2

InChI Key

NTURVSFTOYPGON-UHFFFAOYSA-N

SMILES

C1NC2=CC=CC=C2C=N1

Canonical SMILES

C1NC2=CC=CC=C2C=N1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To toluene (200 mL), 5-bromo-2-amino-benzylamine (9.5 g, 47.2 mmol) and trimethylbenzoic orthoester (8.2 g, 47.2 mmol) were added, followed by p-toulensulfonic acid (1.35 g, 7.1 mmol). The resulting suspension was stirred at reflux for 50 hours. The reaction mixture was cooled at r.t., diluted with AcOEt (150 mL), washed with saturated sodium bicarbonate, then with water. The organic layer was dried and concentrated to provide the intermediate dihydroquinazoline as a light brown solid (8.5 g; 63%). This intermediate is dissolved in DCM (20 mL) at r.t., then MnO2 (5.1 g) was added. The resulting mixture was stirred at r.t. for 48 hrs, then filtered on celite. The filtrate was concentrated to provide the title product as white solid (8.1 g, 95%). C14H9BrN2; MW: 285.15; MS m/z: 286 (M+1). 1H-NMR (300 MHz, d6-DMSO) ppm: 7.58-7.61 (m, 3H), 8.02 (d, 1H), 8.17 (dd, 1H), 8.49-8.56 (m, 3H), 9.70 (s, 1H).
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step One
[Compound]
Name
orthoester
Quantity
8.2 g
Type
reactant
Reaction Step One
[Compound]
Name
acid
Quantity
1.35 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 6-formyl-2-cyclopentyl-3-methoxycyclohex-2-en-1-one (2.0 g, 10.2 mmol) and guanidine carbonate (4.6 g) in DMF (30 mL) was heated at 150° C. for 4 hours. The solvent was removed under reduced pressure and to the residue ice-cold water was added. The product was extracted with ethyl acetate (3×50 mL). The combined organic extract was washed with water and brine and dried over anhydrous sodium sulfate. Solvent was removed under reduced pressure to give 2.0 g of crude dihydroquinazoline. The dihydroquinazoline was aromatized to the title compound by heating in nitrobenzene at 150° C. in the presence of 10% Pd-C. To a solution of dihydroquinazoline (2.0 g, 8.2 mmol) in nitrobenzene (20 mL), 200 mg of 10% Pd-C was added, and the reaction mixture was heated at 150° C. for 3 days. The Pd-C was removed by filtration. The filtrate was concentrated, and the resulting product was purified on a column of silica gel (Hex:EtOAc) to give the title compound as an off-white solid (1 g, 50% yield), mp 181–183° C.; 1H NMR (CDCl3): δ 1.6–2.2 (complex, 8H, 4×CH2), 3.9 (s, 3H, OCH3), 4.27 (t, 1H, CH), 5.02 (brs, 2H, NH2), 7.02 (d, 1H, Ar-H, J=9 Hz), 7.54 (d, 1H, Ar-H, J=9 Hz), 8.87 (s, 1H, Ar-H); MS m/z 244.07, C14H17N3O (M++1).
Name
6-formyl-2-cyclopentyl-3-methoxycyclohex-2-en-1-one
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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